molecular formula C8H7Cl2F B7900697 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene

Cat. No.: B7900697
M. Wt: 193.04 g/mol
InChI Key: DAEWHILYZKGPNZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene is an aromatic compound with a complex structure that includes chlorine, fluorine, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination and fluorination of a methyl-substituted benzene derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The reactions are usually carried out under controlled temperatures and pressures to ensure the selective substitution of the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the aromatic ring into a cyclohexane derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic compounds can be used under mild to moderate temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s unique structure makes it a valuable building block for the development of new drugs with potential therapeutic effects.

    Materials Science: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(chloromethyl)-4-fluorobenzene
  • 2-Chloro-4-fluoro-1-methylbenzene
  • 3-(Chloromethyl)-4-fluoro-1-methylbenzene

Uniqueness

2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEWHILYZKGPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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